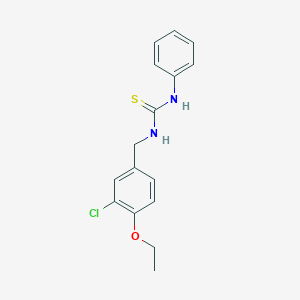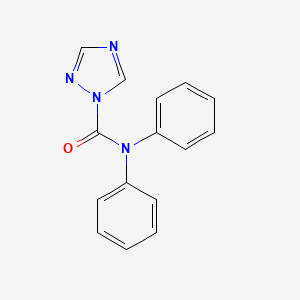
N,N-diphenyl-1H-1,2,4-triazole-1-carboxamide
描述
N,N-diphenyl-1H-1,2,4-triazole-1-carboxamide is a heterocyclic compound that belongs to the class of 1,2,4-triazoles This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms The diphenyl groups attached to the nitrogen atoms enhance its stability and biological activity
作用机制
Target of Action
Triazole compounds, including N,N-diphenyl-1H-1,2,4-triazole-1-carboxamide, are important organic systems with excellent electronic properties . They have shown potential in various fields such as organic electronics and organic photovoltaics . In the field of medicinal chemistry, triazole derivatives have demonstrated promising anticancer activity . The primary targets of these compounds are often biological receptors, with which they form hydrogen bonds and dipole interactions .
Mode of Action
The mode of action of this compound is largely based on its interaction with its targets. The compound’s photophysical nature involves a transformation between the enol and keto forms after excited-state proton transfer . This transformation is a key aspect of its interaction with its targets .
Biochemical Pathways
The excited-state proton transfer and the subsequent transformation between the enol and keto forms suggest that it may influence pathways related to these processes .
Pharmacokinetics
Triazole compounds are known to form hydrogen bonds with different targets, which can improve their pharmacokinetics, pharmacological, and toxicological properties .
Result of Action
The result of this compound’s action is largely dependent on its mode of action and the specific targets it interacts with. For instance, in the context of anticancer activity, certain triazole derivatives have shown cytotoxic effects against cancer cell lines .
Action Environment
The action environment can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect its excited-state proton transfer and the subsequent transformation between the enol and keto forms .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N-diphenyl-1H-1,2,4-triazole-1-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with carboxylic acid derivatives, followed by cyclization to form the triazole ring. The reaction conditions often include the use of catalysts such as acids or bases to facilitate the cyclization process.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for efficient production.
化学反应分析
Types of Reactions: N,N-diphenyl-1H-1,2,4-triazole-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions may involve the use of catalysts like palladium or copper, along with appropriate solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can introduce various functional groups onto the triazole ring.
科学研究应用
N,N-diphenyl-1H-1,2,4-triazole-1-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits biological activities, including antimicrobial, antifungal, and anticancer properties. It is studied for its potential use in drug development.
Medicine: Due to its biological activities, it is explored as a candidate for therapeutic agents in treating various diseases.
Industry: The compound is used in the development of agrochemicals and as a precursor for materials with specific properties, such as polymers and dyes.
相似化合物的比较
1,2,3-Triazole Derivatives: These compounds also contain a triazole ring but differ in the position of nitrogen atoms. They exhibit similar biological activities but may have different pharmacokinetic properties.
Benzimidazole Derivatives: These compounds have a similar heterocyclic structure and are known for their antimicrobial and anticancer properties.
Imidazole Derivatives: Imidazoles share structural similarities with triazoles and are widely used in medicinal chemistry.
Uniqueness: N,N-diphenyl-1H-1,2,4-triazole-1-carboxamide is unique due to the presence of diphenyl groups, which enhance its stability and biological activity. This structural feature distinguishes it from other triazole derivatives and contributes to its specific applications in various fields.
属性
IUPAC Name |
N,N-diphenyl-1,2,4-triazole-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O/c20-15(18-12-16-11-17-18)19(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCDHRAMXMUEBCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)N3C=NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


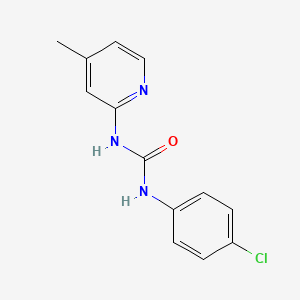
![6-chloro-N-[(E)-(2-chlorophenyl)methylideneamino]-2-methylpyrimidin-4-amine](/img/structure/B5790449.png)

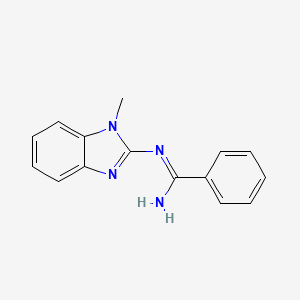
![6-ethyl-3,5-dimethyl-2-(4-methylphenyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B5790480.png)
![4-[({[1-(3-isopropenylphenyl)-1-methylethyl]amino}carbonyl)amino]benzamide](/img/structure/B5790481.png)
![ethyl 4-[3-(4-nitrophenyl)acryloyl]-1-piperazinecarboxylate](/img/structure/B5790484.png)
![N-{4-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}cyclopropanecarboxamide](/img/structure/B5790494.png)
![5-(3-methylphenyl)[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B5790501.png)

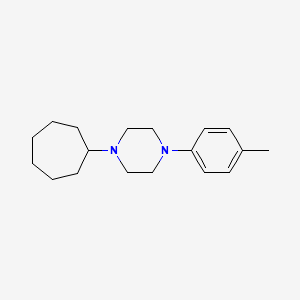

![4-(2-oxo-1-pyrrolidinyl)-N-[3-(1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B5790539.png)
